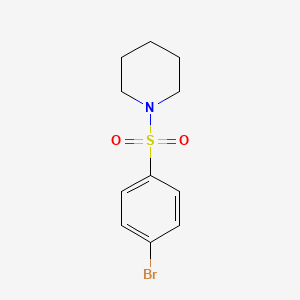

1-((4-Bromophenyl)sulfonyl)piperidine

Descripción general

Descripción

1-((4-Bromophenyl)sulfonyl)piperidine is an organic compound with the molecular formula C11H14BrNO2S It is characterized by the presence of a piperidine ring substituted with a 4-bromophenylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-((4-Bromophenyl)sulfonyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

Example : Reaction with morpholine in the presence of NaH yields 1-((4-(morpholin-4-yl)phenyl)sulfonyl)piperidine, a precursor for kinase inhibitors .

Oxidation and Reduction Reactions

The sulfonyl group participates in redox transformations:

Oxidation

-

Reagents : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

-

Products : Sulfoxides or sulfones (depending on stoichiometry).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Sulfides (e.g., 1-((4-bromophenyl)thio)piperidine).

-

Conditions : Tetrahydrofuran (THF), reflux, 4 h.

Deprotection and Functionalization

The piperidine nitrogen can undergo deprotection or further functionalization:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Silyl ether deprotection | Tetrabutylammonium fluoride (TBAF) | Removal of TBDMS groups, yielding alcohols |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives |

Case Study : Treatment with TBAF in THF removes tert-butyldimethylsilyl (TBDMS) protecting groups, enabling access to hydroxylated intermediates for drug discovery .

Cyclization Reactions

The compound serves as a scaffold for heterocycle synthesis:

-

Reagents : Hydrazine, aldehydes.

-

Conditions : Ethanol, reflux, 8 h.

-

Products : Triazolone or pyrazole derivatives, with demonstrated anticancer activity.

Mechanism : Nucleophilic attack at the sulfonyl group followed by intramolecular cyclization.

Catalytic Cross-Coupling

The bromophenyl group enables palladium-catalyzed cross-coupling:

-

Reagents : Pd(PPh₃)₄, arylboronic acids.

-

Conditions : Suzuki-Miyaura conditions (Na₂CO₃, DME/H₂O, 90°C).

-

Products : Biaryl sulfonamides with enhanced biological activity .

Biological Activity Correlations

Derivatives of 1-((4-Bromophenyl)sulfonyl)piperidine exhibit structure-dependent bioactivity:

-

Anticancer : Analogues with triazolone moieties show IC₅₀ values of 0.8–2.4 µM against colon cancer cells.

-

Enzyme Inhibition : N-acetylated derivatives inhibit cathepsin K (Cat K) with Ki values < 10 nM .

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis include:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an inhibitor of enzymes like acetylcholinesterase, which is crucial in treating neurological disorders such as Alzheimer's disease .

2. Antibacterial Activity

Research indicates that derivatives of sulfonylpiperidine compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis.

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong (IC50: 2.14 μM) |

| 7m | Bacillus subtilis | Moderate (IC50: 0.63 μM) |

| 7n | Escherichia coli | Weak |

| 7o | Staphylococcus aureus | Moderate |

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, demonstrating significant inhibition of acetylcholinesterase and urease.

| Compound ID | Enzyme | IC50 (μM) |

|---|---|---|

| 7p | Acetylcholinesterase | 1.75 |

| 7q | Urease | 0.95 |

Case Studies

Study on Anticancer Properties

A notable study by Aziz-ur-Rehman et al. (2011) synthesized a series of piperidine derivatives, including 1-((4-Bromophenyl)sulfonyl)piperidine, and assessed their pharmacological profiles. The results indicated that these compounds not only exhibited antibacterial properties but also showed promise in cancer chemotherapy by inhibiting tumor cell proliferation .

Mechanism of Action

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Docking studies suggest effective binding to active sites on enzymes and bacterial proteins, enhancing its inhibitory effects. The presence of the sulfonyl group is critical, as it forms strong hydrogen bonds and electrostatic interactions with the target sites.

Mecanismo De Acción

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues, stabilizing the compound-protein complex .

Comparación Con Compuestos Similares

- 1-((2-Bromophenyl)sulfonyl)piperidine

- 1-((4-Chlorophenyl)sulfonyl)piperidine

- 1-((4-Methylphenyl)sulfonyl)piperidine

Comparison: 1-((4-Bromophenyl)sulfonyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and forms more stable complexes with proteins due to the bromine’s electron-withdrawing effect .

Actividad Biológica

1-((4-Bromophenyl)sulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄BrNO₄S and a molecular weight of 348.21 g/mol. The compound consists of a piperidine ring substituted with a 4-bromophenyl group and a sulfonyl moiety, which may enhance its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets. The bromophenyl group may influence enzyme or receptor interactions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects such as antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, with studies indicating that the presence of the bromine atom enhances its antimicrobial efficacy compared to similar compounds lacking this substituent .

- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, including ADAMTS7 and GSK-3β, which are implicated in various diseases. Inhibitory concentrations (IC50) have been reported in studies, indicating significant potency .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound helps in elucidating how structural modifications can affect its biological activity. Comparative analysis with related compounds reveals:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Propane-1-sulfonyl)piperidine | C₉H₁₇NO₄S | Lacks bromine substitution; simpler structure |

| 1-(Phenylsulfonyl)piperidine | C₁₂H₁₅NO₄S | Contains a phenyl instead of a brominated phenyl |

| 4-(Bromophenyl)glycine | C₉H₈BrNO₂ | Amino acid derivative; different functional groups |

The unique combination of the brominated phenyl group and sulfonamide functionality in this compound is believed to enhance its biological activity compared to simpler derivatives.

Anticancer Activity

A study evaluating the antiproliferative effects of various arylsulfonamides, including analogs of this compound, found that modifications at the para position significantly influenced cytotoxicity against colon cancer cell lines. The presence of electron-withdrawing groups was essential for maintaining activity .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of compounds structurally related to this compound was assessed against multi-drug resistant bacteria. The findings indicated that the presence of halogen substituents, particularly bromine, correlated with increased antibacterial activity .

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWJTUSLSQWCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232319 | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834-66-2 | |

| Record name | 1-[(4-Bromophenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 834-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.